N-Methyl-2,4,6-trinitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227954. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2,4,6-trinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O6/c1-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYAUGJHWXGWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144731 | |

| Record name | N-Methyl-2,4,6-trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022-07-7 | |

| Record name | N-Methyl-2,4,6-trinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2,4,6-trinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylpicramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2,4,6-trinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,4,6-trinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-2,4,6-trinitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6PNU35V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methyl-2,4,6-trinitroaniline (Tetryl): A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a powerful secondary explosive that has seen extensive use in military applications. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental methodologies and data presented for clarity and comparative analysis.

Core Chemical and Physical Properties

Tetryl is a yellow crystalline solid at room temperature.[1] It is odorless, though some manufactured forms may have a slight odor due to impurities.[1] The compound is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, alcohol, and ether.[1][2]

| Property | Value | References |

| Molecular Formula | C₇H₅N₅O₈ | [2] |

| Molecular Weight | 287.14 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 129.5 °C (265.1 °F; 402.6 K) | [2] |

| Boiling Point | 187 °C (369 °F; 460 K) (decomposes) | [2] |

| Density | 1.73 g/cm³ | [2] |

| Detonation Velocity | 7,570 m/s | [4] |

| Solubility in Water | Virtually insoluble | [2] |

| Solubility in Acetone | Soluble | [2] |

| Solubility in Benzene | Soluble | [2] |

Experimental Protocols

Synthesis of this compound (Tetryl)

Two primary methods have been historically employed for the synthesis of Tetryl.

Method 1: Nitration of Dimethylaniline

This classic method involves the slow addition of dimethylaniline to a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1][5]

-

Reaction Scheme:

-

Detailed Methodology:

-

Dimethylaniline is dissolved in an excess of concentrated sulfuric acid at a temperature maintained between 20-30 °C to form dimethylaniline sulfate. [2] 2. This solution is then nitrated using a mixture of nitric acid and sulfuric acid. [2] 3. The reaction mixture is carefully controlled to prevent runaway reactions.

-

The crude Tetryl precipitates out of the solution and is collected by filtration. [2] 5. The crude product is washed with water to remove excess acid. [2] 6. For purification, the crude Tetryl is dissolved in acetone, and the solvent is then evaporated to yield the purified product, which is collected by filtration. [2] Method 2: From Dinitrochlorobenzene and Methylamine

-

A more economical route involves the reaction of 2,4-dinitrochlorobenzene with methylamine, followed by nitration. [1]

-

Reaction Scheme:

Synthesis of Tetryl from Dinitrochlorobenzene. -

Detailed Methodology:

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of Tetryl, particularly in environmental samples, is often performed using High-Performance Liquid Chromatography (HPLC) with UV detection, as outlined in EPA Method 8330B. [6][7]

-

Experimental Workflow:

Workflow for the HPLC Analysis of Tetryl. -

Detailed Methodology:

-

Sample Preparation:

-

Water Samples: For low concentrations, solid-phase extraction (SPE) is the preferred method. [6]For higher concentrations, direct injection after filtration may be possible. [7]Aqueous samples expected to contain Tetryl should be diluted with acetonitrile and acidified to a pH < 3 prior to filtration. [6] * Soil and Sediment Samples: Extraction is typically performed using acetonitrile in an ultrasonic bath. [7] 2. Chromatographic Conditions:

-

Column: A C18 column is commonly used. [8] * Mobile Phase: A mixture of methanol and water is a typical mobile phase. [9] * Detector: A UV detector set at an appropriate wavelength is used for detection. [7] 3. Analysis: It is important to note that Tetryl can decompose in methanol/water solutions and with heat. [6]Therefore, samples should not be exposed to high temperatures. [6]Degradation products of Tetryl may interfere with the analysis of other explosives like 2,4,6-TNT, necessitating the use of peak heights rather than peak areas for quantification when Tetryl is present in significant concentrations. [6]

-

-

Chemical Stability and Decomposition

Tetryl is a sensitive secondary high explosive, meaning it is more easily detonated than primary explosives like TNT but less sensitive than primary explosives. [2]It is sensitive to friction, shock, and spark. [2]When heated, it first melts and then decomposes and explodes. [2] Studies on the thermal decomposition of Tetryl have shown that the initial step involves the rupture of the N-NO₂ bond. The primary decomposition products in the initial stage are nitrogen dioxide (NO₂) and picric acid. The activation energy for this initial decomposition process has been determined to be 177 kJ/mol.

Environmental Fate

Tetryl is considered one of the more toxic ordnance compounds, but it is also highly degradable. [2]This suggests that it is likely to be short-lived in the environment in areas not subject to chronic contamination. [2]Tetryl decomposes rapidly in methanol/water solutions and when exposed to heat.

References

- 1. Tetryl - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Tetryl - Sciencemadness Wiki [sciencemadness.org]

- 6. epa.gov [epa.gov]

- 7. NEMI Method Summary - 8330B [nemi.gov]

- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s4science.at [s4science.at]

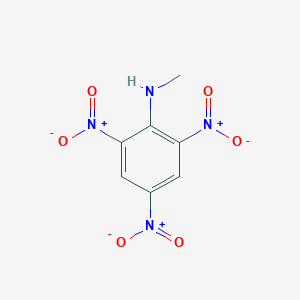

molecular structure of N-Methyl-2,4,6-trinitroaniline

An In-depth Technical Guide on the Molecular Structure of N-Methyl-2,4,6-trinitroaniline

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a chemical intermediate and a less common relative of the explosive Tetryl. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

This compound, also known as N-Methylpicramide, is an aromatic compound characterized by a benzene ring substituted with three nitro groups and a methylamino group.[1][2] Its chemical structure is fundamental to its properties. The IUPAC name for this compound is this compound.[3]

The molecular formula is C₇H₆N₄O₆.[1][2][4][5] The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences the electron density of the benzene ring and the properties of the amino group.

Caption: 2D Molecular Structure of this compound.

It is important to distinguish this compound from the well-known explosive Tetryl (N-methyl-N,2,4,6-tetranitroaniline), which has an additional nitro group attached to the nitrogen of the methylamino group.[6]

Physicochemical and Explosive Properties

This compound is a yellow crystalline solid.[5] It is practically insoluble in water but soluble in organic solvents like acetone and benzene.[6][7] While it is a high-energy material, its explosive properties are less pronounced than those of Tetryl.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O₆ | [1][2][4][5] |

| Molecular Weight | 242.15 g/mol | [1][3][8] |

| CAS Number | 1022-07-7 | [1][2][4] |

| Melting Point | 114.8 °C (in Ethanol) | [5][9] |

| Boiling Point | 390.1 °C at 760 mmHg | [5][9] |

| Density | 1.676 g/cm³ | [5][9] |

| Flash Point | 189.7 °C | [5][9] |

| Vapor Pressure | 2.73E-06 mmHg at 25°C | [5][9] |

| Water Solubility | Slightly soluble | [10] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the amination of a suitable precursor, such as 2,4,6-trinitrochlorobenzene, with methylamine. A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-trinitrochlorobenzene

-

Methylamine (aqueous solution, e.g., 33%)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve 2,4,6-trinitrochlorobenzene in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a slight excess of aqueous methylamine solution to the stirred ethanolic solution at room temperature. An exothermic reaction is expected.

-

After the initial reaction subsides, heat the mixture to reflux for a specified period to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted methylamine and other water-soluble impurities.

-

Recrystallize the crude product from ethanol to obtain purified this compound.

-

Dry the purified crystals in a desiccator.

Caption: General Synthesis Workflow for this compound.

Spectroscopic and Crystallographic Data

The has been characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations/Data | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (m/z): 242. Top Peak (m/z): 194. | [3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available and have been computationally modeled. | [11] |

| Nuclear Magnetic Resonance (NMR) | ¹³C and ¹⁵N NMR spectra are available. The chemical shifts are influenced by the electron-withdrawing nitro groups. | [3] |

Health and Safety Considerations

Similar to other nitroaromatic compounds, this compound should be handled with care. The related compound, Tetryl, is known to be toxic and a strong skin irritant, causing dermatitis.[6][10] It can also affect mucous membranes and the upper respiratory tract.[6] Although less studied, it is prudent to assume that this compound may have similar health effects. Standard laboratory safety protocols, including the use of personal protective equipment, are essential when handling this compound. Due to its energetic nature, it should be protected from shock, friction, and heat.[13]

References

- 1. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 2. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 3. This compound | C7H6N4O6 | CID 66101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. guidechem.com [guidechem.com]

- 6. Tetryl - Wikipedia [en.wikipedia.org]

- 7. Tetryl - Sciencemadness Wiki [sciencemadness.org]

- 8. 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. echemi.com [echemi.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ICSC 0959 - TETRYL [inchem.org]

N-Methyl-2,4,6-trinitroaniline IUPAC name and synonyms

An In-depth Technical Guide to N-Methyl-2,4,6-trinitroaniline

This guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and analytical methodologies. The information is intended for researchers, scientists, and professionals in drug development and related chemical fields.

Chemical Identity: IUPAC Name and Synonyms

The unequivocally correct IUPAC name for the compound is This compound [1]. It is crucial to distinguish this compound from the explosive Tetryl, which is N-methyl-N,2,4,6-tetranitroaniline. This compound is also known by a variety of synonyms, which are listed below for comprehensive identification.

A number of synonyms are used in literature and commercial listings to refer to this compound. These include:

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Caption: Logical relationship between the IUPAC name and common synonyms for this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This allows for a clear comparison of its fundamental properties.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1022-07-7 | [1][2][3][4][6][7] |

| EC Number | 213-821-6 | [1][6][7] |

| PubChem CID | 66101 | [1] |

| Formula & Weight | ||

| Chemical Formula | C₇H₆N₄O₆ | [1][2][3][4][7][8] |

| Molar Mass | 242.15 g/mol | [1] |

| Molecular Weight | 242.1457 g/mol | [2][3][4] |

| Physical Properties | ||

| Density | 1.676 g/cm³ | [7] |

| Melting Point | 114.8 °C (in Ethanol) | [7] |

| Boiling Point | 390.1 °C at 760 mmHg | [7] |

| Flash Point | 189.7 °C | [7] |

| Refractive Index | 1.694 | [7] |

| Vapor Pressure | 2.73E-06 mmHg at 25°C | [7] |

| Computed Properties | ||

| Topological Polar Surface Area | 150 Ų | [8] |

| Complexity | 307 | [8] |

| Hydrogen Bond Acceptor Count | 7 | [8] |

Experimental Protocols

While detailed synthesis protocols for this compound were not extensively covered in the provided context, analytical methods for its separation and analysis have been described.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[6] This method is suitable for various applications, including preparative separation for impurity isolation and pharmacokinetic studies.[6]

-

Column: Newcrom R1 or Newcrom C18.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6]

-

Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]

-

UPLC Applications: For faster ultra-performance liquid chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[6]

The workflow for this analytical method is depicted below.

References

- 1. This compound | C7H6N4O6 | CID 66101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 3. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 4. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 5. 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

historical development of N-Methyl-2,4,6-trinitroaniline (Tetryl)

An In-depth Technical Guide on the Historical Development of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Introduction

This compound, commonly known as Tetryl, is a synthetic nitramine high explosive with the chemical formula C₇H₅N₅O₈.[1] Historically, it was a crucial component in military ordnance, primarily utilized as a booster explosive to initiate less sensitive main charges, such as Trinitrotoluene (TNT).[1][2] It also saw service in detonators, blasting caps, and as a bursting charge in small-caliber projectiles.[1][3] Tetryl is a yellow, crystalline solid, practically insoluble in water but soluble in organic solvents like acetone and benzene.[1] Although its use has been largely superseded by more modern explosives like RDX, its development and widespread production, particularly during the World Wars, mark a significant chapter in the history of energetic materials.[1][4] This guide provides a detailed overview of the historical development of Tetryl, its synthesis, properties, and applications.

Discovery and Early Synthesis

The initial discovery and characterization of Tetryl occurred in the late 19th century.

-

1877: The compound was first synthesized by German chemists Wilhelm Michler and Carl Meyer.[2]

-

1877: Dutch chemist Karel Hendrik Mertens independently synthesized the compound as part of his doctoral dissertation by slowly mixing dimethylaniline with concentrated nitric acid in the presence of sulfuric acid.[1]

-

1886: The chemical structure of Tetryl was formally established by Mertens.[2]

-

1889: Another Dutch chemist, Pieter van Romburgh, further proved the structure by synthesizing it from picryl chloride and potassium methylnitramine.[2]

Tetryl was the first of the nitramine class of high explosives, which includes many of the most powerful explosive compounds currently in use, such as RDX and HMX.[2]

Evolution of Manufacturing Processes

The history of Tetryl's production is characterized by a continuous search for more efficient, economical, and safer manufacturing methods to meet wartime demands.[2]

Early Production (World War I Era)

The initial large-scale production methods were complex and generated significant by-products, making purification difficult and costly.[2] The process typically started with methyl alcohol, which at the time was produced exclusively from the distillation of wood, limiting the supply.[2]

Improved Production Methods (Post-WWI)

After World War I, and particularly by the 1930s, more economical and cleaner synthesis routes were commercialized.[1] These methods provided higher yields and easier purification.

Method A: Nitration of Dimethylaniline This process, based on the original Mertens synthesis, involved the direct nitration of dimethylaniline.

Method B: Dinitrochlorobenzene Route This became a preferred economical route as it produced the final product with fewer byproducts.[1][2]

Physicochemical and Explosive Properties

Tetryl is a sensitive and powerful secondary high explosive. Its properties made it an effective booster for initiating more stable explosives.

| Property | Value | References |

| Chemical Formula | C₇H₅N₅O₈ | [1] |

| Molar Mass | 287.14 g/mol | [1][5] |

| Appearance | Yellow crystalline solid | [1][5][6] |

| Odor | Odorless | [1][5][6][7] |

| Density | 1.73 g/cm³ | [1] |

| Melting Point | 129.5 °C (265.1 °F) | [1] |

| Boiling Point | Explodes at 187 °C (369 °F) | [1][6] |

| Detonation Velocity | 7,200 - 7,300 m/s | [1] |

| Water Solubility | 75 mg/L (at 20 °C) | [6] |

| Other Solubilities | Soluble in acetone, benzene, alcohol, ether, glacial acetic acid | [1][6] |

| Stability | Highly stable during storage at ordinary temperatures.[6][8] | [6][8] |

| Sensitivity | More sensitive than TNT; sensitive to friction, shock, or spark.[1][2] | [1][2] |

Historical Application and Usage

The primary use of Tetryl was in military applications from approximately 1916 to 1979.[4][9] Its production in the United States was negligible before World War I but increased dramatically to meet wartime needs.[2]

-

Booster Charges: Tetryl's main role was as a booster in the explosive train, where its high sensitivity and detonation velocity could reliably initiate less sensitive but more powerful main charges like TNT.[1][2]

-

Detonators and Blasting Caps: It was a key component in detonators, often mixed with mercury fulminate and potassium chlorate to ensure detonation.[1]

-

Tetrytol: Tetryl was frequently mixed with TNT to create Tetrytol, typically in a 70/30 or 75/25 ratio of Tetryl to TNT.[2][10] Tetrytol is less sensitive to shock than pure Tetryl and could be cast into shaped charges.[2][10] It was used in burster tubes for chemical weapons.[10]

-

Decline in Use: Tetryl has been largely replaced in modern explosive formulations by RDX (Research Department eXplosive).[1][4] It is no longer manufactured or used in the United States, with production ceasing in 1973.[1][6][11] Stocks of Tetryl are now found in storage at military installations awaiting destruction.[6][7][12]

Experimental Protocols

The following are detailed methodologies for the two primary industrial synthesis routes for Tetryl.

Protocol 1: Synthesis from Dimethylaniline

This method is based on the batch process described by Kirk-Othmer (1980).[9]

-

Sulfonation: Dissolve dimethylaniline in an excess of concentrated sulfuric acid. Maintain the temperature of the solution between 20-30 °C to yield dimethylaniline sulfate.[4][9]

-

Nitration: Add a nitrating mixture of concentrated nitric acid and sulfuric acid to the dimethylaniline sulfate solution. This two-stage nitration first produces 2,4-dinitrodimethylaniline and subsequently crude Tetryl.[4][9]

-

Isolation: Filter the resulting crude Tetryl product from the acid mixture.[4][9]

-

Washing: Wash the crude product thoroughly with water to remove residual acids.[4][9]

-

Purification: Dissolve the washed crude Tetryl in acetone. Evaporate the acetone, causing the purified Tetryl to crystallize.[4][9]

-

Final Product: Filter the recrystallized product to obtain purified Tetryl.[4][9]

Protocol 2: Synthesis from Dinitrochlorobenzene

This more economical process was developed to avoid the by-products associated with the dimethylaniline route.[1][4]

-

Amine Formation: React 2,4-dinitrochlorobenzene (or 2,6-dinitrochlorobenzene) with methylamine in a suitable solvent.[4][9] This substitution reaction forms dinitrophenyl methylamine.[4][9]

-

Nitration: Nitrate the resulting dinitrophenyl methylamine using a suitable nitrating agent (e.g., mixed nitric and sulfuric acid).[1][4][9]

-

Isolation and Purification: The final Tetryl product is isolated from the reaction mixture. This route is noted for being a cleaner reaction, simplifying the purification process.[1][2]

References

- 1. Tetryl - Wikipedia [en.wikipedia.org]

- 2. scitoys.com [scitoys.com]

- 3. bulletpicker.com [bulletpicker.com]

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tetryl | 479-45-8 | Benchchem [benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Tetrytol - Wikipedia [en.wikipedia.org]

- 11. Tetryl exposure: forgotten hazards of antique munitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Products of N-Methyl-2,4,6-trinitroaniline (Tetryl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4,6-trinitroaniline, commonly known as Tetryl, is a sensitive secondary high explosive. Understanding its thermal decomposition behavior is critical for ensuring its safe handling, storage, and for the development of new energetic materials. This technical guide provides a comprehensive overview of the thermal decomposition products of Tetryl, detailing the experimental methodologies used for their identification and quantification. It presents a summary of the decomposition products in a structured format and visualizes the primary decomposition pathway.

Introduction

Tetryl (C₇H₅N₅O₈) is a yellow crystalline solid that has been widely used as a booster in explosive trains. When heated, Tetryl melts and subsequently undergoes a complex and autocatalytic decomposition process, which can lead to explosion.[1] The study of its thermal decomposition is crucial for predicting its stability and reactivity under various conditions. The primary initiation step in the thermal decomposition of Tetryl is the homolytic cleavage of the N-NO₂ bond, which is the weakest bond in the molecule.[1] This initial step is followed by a series of complex reactions that produce a variety of solid and gaseous products.

Thermal Decomposition Products

The thermal decomposition of Tetryl is a multifaceted process that yields a range of products. The exact composition of these products can vary depending on factors such as temperature, heating rate, and the surrounding atmosphere. Pyrolysis gas chromatography studies have indicated the formation of as many as 16 different products, highlighting the complexity of the decomposition process. The major identified products are summarized in the table below.

| Product Category | Product Name | Chemical Formula | Method of Identification |

| Solid Residue | Picric Acid | C₆H₃N₃O₇ | HPLC, Mass Spectrometry |

| 2,4,6-Trinitroanisole | C₇H₅N₃O₇ | Mass Spectrometry | |

| This compound | C₇H₆N₄O₆ | HPLC, Mass Spectrometry | |

| Gaseous Products | Nitrogen Dioxide | NO₂ | High-Temperature IR Spectroscopy, Mass Spectrometry |

| Carbon Monoxide | CO | Mass Spectrometry | |

| Carbon Dioxide | CO₂ | Mass Spectrometry | |

| Other Nitrogen Oxides | NOx | Mass Spectrometry |

Note: Quantitative yield data for the thermal decomposition products of Tetryl is not consistently available in the reviewed literature, reflecting the complexity of the decomposition process and variations in experimental conditions.

Experimental Protocols

The analysis of the thermal decomposition of energetic materials like Tetryl requires specialized techniques that can handle rapid, exothermic reactions and identify a wide range of products in real-time. The following section details a representative experimental protocol for the analysis of Tetryl's thermal decomposition using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This method allows for the simultaneous measurement of mass loss (TGA) and the identification of evolved gaseous products (MS) as a function of temperature.

Objective: To determine the thermal stability of Tetryl and identify its gaseous decomposition products.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Quadrupole Mass Spectrometer (MS)

-

Heated transfer line connecting the TGA furnace to the MS inlet.

Experimental Parameters:

-

Sample Preparation: A small amount of Tetryl (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina).

-

TGA Parameters:

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 300-400 °C).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation and carry the evolved gases to the mass spectrometer.

-

-

Heated Transfer Line: The transfer line is maintained at a high temperature (e.g., 200-250 °C) to prevent condensation of the decomposition products.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Mass Range: The mass spectrometer is set to scan a mass-to-charge (m/z) range that covers the expected decomposition products (e.g., m/z 10-300).

-

Data Acquisition: The mass spectra are continuously recorded as a function of temperature and time.

-

Data Analysis: The TGA data provides a thermogram showing the percentage of mass loss versus temperature, from which the onset temperature of decomposition and the different stages of decomposition can be determined. The MS data is analyzed to identify the evolved gases at different temperatures by comparing the obtained mass spectra with standard libraries. The intensity of the ion currents for specific m/z values can be plotted against temperature to create evolved gas profiles, indicating the temperature at which each product is formed.

Decomposition Pathway

The initial and most critical step in the thermal decomposition of Tetryl is the cleavage of the N-NO₂ bond. This is followed by a cascade of reactions. The following diagram illustrates a simplified initial decomposition pathway.

Caption: Simplified initial thermal decomposition pathway of Tetryl.

Conclusion

The thermal decomposition of this compound is a complex, autocatalytic process initiated by the cleavage of the N-NO₂ bond. This leads to the formation of a variety of solid and gaseous products, including picric acid, 2,4,6-trinitroanisole, and nitrogen oxides. The use of advanced analytical techniques such as TGA-MS is essential for elucidating the decomposition mechanism and identifying the evolved products. A thorough understanding of this process is paramount for the safe handling and application of Tetryl and for the development of next-generation energetic materials with enhanced stability and performance. Further research is needed to obtain comprehensive quantitative data on the product yields under various conditions to develop more accurate kinetic models of Tetryl's decomposition.

References

Solubility of N-Methyl-2,4,6-trinitroaniline in Organic Solvents: An In-depth Technical Guide

Introduction

N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, is a sensitive secondary high explosive used historically in booster charges and detonators.[1] Its chemical formula is C7H5N5O8.[2] Tetryl presents as a yellow crystalline solid and is practically insoluble in water but shows significant solubility in various organic solvents.[1][2][3] Understanding its solubility characteristics is crucial for applications in synthesis, purification, formulation, and environmental remediation studies. This guide provides a comprehensive overview of the solubility of tetryl in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound (Tetryl) in several organic solvents has been quantitatively determined. The data is summarized in the table below for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 18 | 50.8 |

| Benzene | 18 | 4.4 |

| Carbon Disulfide | 0.4 | 0.0121 |

| Carbon Disulfide | 46.1 | 0.125 |

| Carbon Tetrachloride | 0.5 | 0.012 |

| Carbon Tetrachloride | 73.3 | 0.41 |

| Chloroform | 0.4 | 0.43 |

| Chloroform | 58.8 | 3.54 |

Data sourced from Sciencemadness Wiki.[2]

Qualitative assessments indicate that tetryl is also soluble in alcohol, ether, and glacial acetic acid.[3][4][5]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. Two common and effective methods for determining the solubility of a compound like tetryl are the gravimetric method and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a fundamental technique for determining the solubility of a solid in a liquid. It involves measuring the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[6][7]

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container, such as a conical flask.[6]

-

The container is placed in a thermostatic bath set to the desired temperature to ensure constant temperature control.[6]

-

The mixture is agitated (e.g., using a magnetic stirrer or mechanical shaker) for a prolonged period to ensure that equilibrium is reached and the solution is saturated. The time required to reach equilibrium should be determined experimentally by measuring the concentration at different time intervals until it becomes constant.[6]

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, the agitation is stopped, and the excess, undissolved solid is allowed to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pipette. To avoid transferring any solid particles, the pipette tip can be fitted with a small filter.[7]

-

-

Mass Determination:

-

A pre-weighed, dry evaporating dish is used to collect the known volume of the saturated solution.[6] The dish and its contents are then weighed to determine the mass of the solution.

-

The solvent is carefully evaporated from the dish. This should be done under controlled conditions (e.g., in a fume hood on a heating mantle or in a vacuum oven at a temperature below the decomposition point of tetryl) to avoid spattering and loss of solute.

-

After all the solvent has been evaporated, the dish containing the dry solute is cooled to room temperature in a desiccator and then weighed. This process of drying, cooling, and weighing is repeated until a constant mass is obtained.[7]

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the solution (dish + solution) minus the mass of the dish with the dry solute.

-

Solubility is then expressed as grams of solute per 100 mL or 100 g of the solvent.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and selective analytical technique that can be used to determine the concentration of a solute in a solution. This concentration, for a saturated solution, corresponds to the solubility.[8] This method is particularly useful for compounds that are difficult to handle with gravimetric methods or when only small sample volumes are available.

Methodology:

-

Preparation of Saturated Solution:

-

A saturated solution of tetryl in the chosen organic solvent is prepared in the same manner as for the gravimetric method (steps 1.1 and 1.2).

-

-

Sample Preparation:

-

A precise volume of the clear supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

The filtered saturated solution is then accurately diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Preparation of Calibration Standards:

-

A stock solution of tetryl with a known concentration is prepared by dissolving an accurately weighed amount of pure tetryl in a specific volume of solvent.

-

A series of calibration standards are prepared by accurately diluting the stock solution to several different concentrations. These standards will be used to create a calibration curve.[9]

-

-

HPLC Analysis:

-

The HPLC system is equipped with an appropriate column (e.g., a C18 column) and a detector (e.g., a UV-Vis detector set at a wavelength where tetryl has strong absorbance, such as 254 nm).[10]

-

The calibration standards are injected into the HPLC system, and the peak area (or height) for each concentration is recorded. A calibration curve is generated by plotting the peak area versus the concentration.

-

The diluted sample of the saturated solution is then injected into the HPLC system, and its peak area is measured.

-

-

Calculation of Solubility:

-

The concentration of tetryl in the diluted sample is determined by using the measured peak area and the equation of the linear regression from the calibration curve.

-

The concentration of the original saturated solution (i.e., the solubility) is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid compound in an organic solvent.

References

- 1. Tetryl - Wikipedia [en.wikipedia.org]

- 2. Tetryl - Sciencemadness Wiki [sciencemadness.org]

- 3. TABLE 3-2, Physical and Chemical Properties of Tetryl - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. ANALYTICAL METHODS - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. apps.dtic.mil [apps.dtic.mil]

Technical Guide: Spectral Analysis of N-Methyl-2,4,6-trinitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-2,4,6-trinitroaniline (also known as N-Methylpicramide), a significant compound in the field of energetic materials and a potential intermediate in chemical synthesis. This document outlines its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Compound Overview

This compound is a secondary amine derivative of trinitrobenzene. Its molecular structure, characterized by an aromatic ring heavily substituted with electron-withdrawing nitro groups and a methylamino group, dictates its unique chemical and spectral properties.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₆N₄O₆[1]

-

Molecular Weight: 242.15 g/mol [1]

-

CAS Number: 1022-07-7[2]

Spectral Data Summary

The following sections present the core spectral data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the strong electron-withdrawing nature of the three nitro groups, the aromatic protons are expected to be significantly deshielded, appearing at a high chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet | 2H | Aromatic H (H-3, H-5) |

| ~8.2 - 8.6 (broad) | Singlet | 1H | Amine H (N-H) |

| ~3.1 - 3.4 | Doublet | 3H | Methyl H (N-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 - 152 | C-NO₂ (C-2, C-6) |

| ~142 - 146 | C-NO₂ (C-4) |

| ~135 - 139 | C-NH (C-1) |

| ~120 - 125 | C-H (C-3, C-5) |

| ~30 - 35 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the nitro groups. The N-H stretch of the secondary amine is also a key diagnostic peak.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3350 | Medium | N-H stretching |

| ~3100 - 3150 | Weak | Aromatic C-H stretching |

| ~1590 - 1620 | Medium | Aromatic C=C stretching |

| ~1520 - 1560 | Strong | Asymmetric NO₂ stretching |

| ~1330 - 1370 | Strong | Symmetric NO₂ stretching |

| ~1100 - 1200 | Medium | C-N stretching |

| ~700 - 800 | Strong | C-N-O bending |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a clear molecular ion peak and characteristic fragmentation patterns involving the loss of nitro groups.

Table 4: Key Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 242 | High | [M]⁺ (Molecular Ion)[1][2] |

| 196 | Medium | [M - NO₂]⁺ |

| 194 | High | Fragment (structure not specified)[1] |

| 166 | Medium | [M - NO₂ - NO]⁺ or [M - 2NO₂ + H]⁺ |

| 120 | Medium | [M - 2NO₂ - H₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Synthesis of this compound

A common route for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4,6-trinitrochlorobenzene with methylamine.[3]

Protocol:

-

Dissolution: 2,4,6-trinitrochlorobenzene (1 equivalent) is dissolved in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Amine: An aqueous or alcoholic solution of methylamine (a slight excess, ~1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is gently heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water or ethanol/benzene) to yield pure this compound.[4]

NMR Spectroscopy Protocol

Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Jeol FX-100 for ¹³C NMR) is utilized.[1]

Sample Preparation:

-

Approximately 10-20 mg of the purified sample is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the dry, finely ground sample is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is homogenized by grinding and then transferred to a pellet-pressing die.

-

A pressure of 7-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

Acquisition:

-

A background spectrum of a blank KBr pellet is recorded.

-

The sample pellet is placed in the sample holder, and the spectrum is acquired.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

Mass Spectrometry Protocol

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer with an electron ionization (EI) source.

GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetone or ethyl acetate.

-

Injection: 1 µL of the solution is injected into the GC.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analytical processes.

Caption: Synthesis of this compound via Nucleophilic Substitution.

Caption: Workflow for the comprehensive spectral characterization of the synthesized compound.

References

Theoretical and Computational Insights into N-Methyl-2,4,6-trinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,4,6-trinitroaniline, a notable energetic material, has been the subject of various theoretical and computational investigations to elucidate its structural, spectroscopic, and thermal properties. This technical guide provides a comprehensive overview of these studies, presenting key quantitative data in a structured format, detailing experimental and computational methodologies, and visualizing complex relationships through diagrams. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development, where analogous molecular structures may be of interest.

Introduction

This compound, also known as N-methylpicramide, is a nitroaromatic compound with the chemical formula C₇H₆N₄O₆.[1][2][3] Its molecular structure, characterized by a benzene ring substituted with three nitro groups and an N-methylamino group, is fundamental to its energetic nature. Understanding the interplay between its molecular geometry, electronic structure, and thermal stability is crucial for predicting its behavior and potential applications. This guide synthesizes findings from various studies to provide a detailed technical overview of this molecule.

Physicochemical and Thermochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and in theoretical modeling.

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₆N₄O₆ | [1][2][3] | |

| Molecular Weight | 242.1457 | g/mol | [1][2][3] |

| CAS Registry Number | 1022-07-7 | [1][2][3] | |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3562.80 ± 2.40 | kJ/mol | [4] |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -49.30 ± 3.60 | kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 287.62 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°) | 45.94 | kJ/mol | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 91.65 | kJ/mol | [4] |

| log10 of Water Solubility (log10WS) | -3.43 | [4] | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.453 | [4] | |

| McGowan's Characteristic Volume (McVol) | 147.970 | ml/mol | [4] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound can be achieved through the methylation of 2,4,6-trinitroaniline (picramide). A general laboratory-scale protocol is outlined below.

Materials:

-

2,4,6-trinitroaniline (picramide)

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., acetone, ethanol)

Procedure:

-

Dissolve 2,4,6-trinitroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir to form the corresponding salt of picramide.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy:

-

Methodology: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Expected Peaks: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the methyl group and aromatic ring, asymmetric and symmetric stretching of the NO₂ groups, and C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and the ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Expected Signals:

-

¹H NMR: A singlet for the N-methyl protons, a singlet for the aromatic protons, and a signal for the N-H proton.

-

¹³C NMR: Signals corresponding to the methyl carbon and the aromatic carbons, with the carbons attached to the nitro groups being significantly downfield.

-

Mass Spectrometry (MS):

-

Methodology: The sample is introduced into a mass spectrometer, often via a gas chromatograph (GC-MS) or by direct infusion. Electron ionization (EI) is a common method.

-

Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) at m/z 242, along with characteristic fragmentation patterns involving the loss of nitro groups and other fragments.[5]

| Spectroscopic Data | Observed Peaks/Signals |

| IR (Vapor Phase) | Characteristic absorptions for N-H, C-H, NO₂, and aromatic C=C bonds.[6] |

| ¹³C NMR | Signals for methyl and aromatic carbons.[5] |

| ¹⁵N NMR | Signals corresponding to the different nitrogen environments.[5] |

| GC-MS (m/z) | Top Peak: 194, 2nd Highest: 242 (Molecular Ion).[5] |

Thermal Decomposition

The thermal stability and decomposition kinetics of nitroaromatic compounds are critical for their application as energetic materials. Studies on related compounds suggest that the thermal decomposition of this compound is a complex process.

Experimental Protocol for Thermal Analysis:

-

Thermogravimetric Analysis (TGA): A small sample (typically 1-5 mg) is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air) in a TGA instrument. The mass loss as a function of temperature is recorded to determine the decomposition temperatures.

-

Differential Scanning Calorimetry (DSC): A small sample is heated at a constant rate in a sealed or open pan. The heat flow to or from the sample is measured relative to a reference, providing information on melting points and exothermic decomposition events. The kinetic parameters of decomposition, such as activation energy (Ea) and the pre-exponential factor (A), can be determined from DSC data obtained at different heating rates.

The decomposition of similar nitroaromatic explosives often initiates with the homolysis of the C-NO₂ bond.[7] The subsequent reactions of the decomposition products can be autocatalytic.[7]

References

- 1. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 2. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 3. 2,4,6-Trinitro-N-methyl-aniline [webbook.nist.gov]

- 4. 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C7H6N4O6 | CID 66101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Environmental Fate and Persistence of N-Methyl-2,4,6-trinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4,6-trinitroaniline, also known as N-methylpicramide, is a nitroaromatic compound. Understanding its environmental fate and persistence is crucial for assessing its potential environmental impact. This technical guide provides a comprehensive overview of the current knowledge regarding the degradation, transformation, and partitioning of this compound in various environmental compartments.

Physicochemical Properties

A thorough understanding of the environmental behavior of a chemical begins with its fundamental physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 242.15 g/mol | --INVALID-LINK-- |

| CAS Number | 1022-07-7 | --INVALID-LINK-- |

| Synonyms | N-Methylpicramide, 2,4,6-Trinitro-N-methylaniline | --INVALID-LINK-- |

Environmental Fate and Persistence

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes, as well as its tendency to partition between soil, water, and air.

Biodegradation

The microbial transformation of this compound is a key factor in its environmental persistence. Both aerobic and anaerobic degradation pathways have been investigated for similar nitroaromatic compounds.

Aerobic Biodegradation:

Under aerobic conditions, the biodegradation of a related compound, N-methyl-4-nitroaniline (MNA), by Pseudomonas sp. strain FK357 has been shown to proceed via N-demethylation as the initial step, forming 4-nitroaniline (4-NA) and formaldehyde.[1] This is followed by monooxygenation to 4-aminophenol (4-AP) and subsequent oxidative deamination to 1,2,4-benzenetriol (BT).[1] The degradation of BT then proceeds via the action of benzenetriol 1,2-dioxygenase.[1]

Anaerobic Biodegradation:

In anaerobic environments, N-methyl-p-nitroaniline (MNA) has been shown to be transformed into N-methyl-p-phenylenediamine.[2] Studies on the closely related compound 2,4,6-trinitrotoluene (TNT) have demonstrated that under strictly anaerobic conditions, it can be reduced to 2,4,6-triaminotoluene (TAT).[3][4]

The biotransformation of Tetryl (N-methyl-N-2,4,6-tetranitroaniline) to this compound (NMPA) has been studied in microsomal assays. This transformation occurs under both aerobic and anaerobic conditions. The kinetic parameters for this reaction are presented in the table below.[5]

| Cofactor | Vmax (nmol/min/mg protein) | Km (mM) |

| NAD+ | 448 | 1.25 |

| NADP+ | 139 | 1.4 |

Photodegradation

Photolysis can be a significant degradation pathway for nitroaromatic compounds in the environment, particularly in surface waters and on soil surfaces. While specific quantitative data for this compound is limited, studies on related compounds provide insights into potential photodegradation processes.

Hydrolysis

Hydrolysis is another potential abiotic degradation pathway. The rate of hydrolysis is often dependent on pH and temperature. Computational studies on the hydrolysis of related compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN) suggest that alkaline conditions can facilitate hydrolysis through mechanisms such as Meisenheimer complex formation and nucleophilic aromatic substitution.[6]

Soil Sorption and Mobility

Experimental Protocols

Detailed experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections outline general methodologies based on OECD guidelines that are applicable to the study of this compound.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of biodegradation in soil under both aerobic and anaerobic conditions.[7][8][9][10][11][12]

Experimental Workflow:

Methodology:

-

Soil Selection and Preparation: A minimum of one soil type for pathway elucidation and three additional soils for rate determination are recommended. Soils should be characterized for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for metabolite tracking and mass balance, is applied to the soil samples.

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). The system is aerated with CO₂-free, humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.

-

Anaerobic: Soil is flooded with deoxygenated water, and the headspace is purged with an inert gas (e.g., nitrogen). Incubation occurs in the dark at a constant temperature.

-

-

Sampling and Analysis: At various time intervals, replicate soil samples are taken and extracted. The extracts are analyzed for the parent compound and transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification.

-

Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation kinetics (e.g., half-life, DT₅₀).

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline is used to determine the soil sorption coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc).[1][2][5][13][14]

Experimental Workflow:

Methodology:

-

Soil and Solution Preparation: A range of soils with varying properties are used. A solution of the test substance in 0.01 M CaCl₂ is prepared.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are shaken at a constant temperature until equilibrium is reached (determined in preliminary studies).

-

Phase Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance remaining in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is then calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods

Accurate and sensitive analytical methods are critical for quantifying this compound and its degradation products in environmental matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: This is a common technique for the analysis of nitroaromatic compounds. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. Detection is performed using a UV detector at a wavelength where the analyte absorbs strongly (e.g., around 254 nm).

-

Sample Preparation: For soil samples, extraction with a suitable organic solvent (e.g., acetonitrile or methanol) is necessary. The extract may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components. Water samples may be analyzed directly or after pre-concentration using SPE.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS provides both separation and identification of volatile and semi-volatile compounds. The mass spectrometer fragments the analyte molecules, producing a characteristic mass spectrum that can be used for identification.

-

Derivatization: Some nitroanilines may require derivatization to improve their volatility and chromatographic behavior.

-

Analysis: The mass spectrum of this compound would show a molecular ion peak (m/z 242) and characteristic fragment ions resulting from the loss of nitro groups and other functional groups.[12][15]

Conclusion

The environmental fate and persistence of this compound are governed by a complex interplay of biodegradation, photodegradation, hydrolysis, and sorption processes. While data specific to this compound is limited, studies on structurally related nitroaromatic compounds provide valuable insights into its likely environmental behavior. Further research employing standardized methodologies, such as the OECD guidelines, is needed to generate the quantitative data required for a comprehensive environmental risk assessment. This includes determining its half-life in various environmental compartments, identifying its major degradation products, and quantifying its mobility in soil. Such data are essential for ensuring the responsible management of this compound.

References

- 1. Aerobic degradation of N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357 isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Products of Anaerobic 2,4,6-Trinitrotoluene (TNT) Transformation by Clostridium bifermentans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Predictions of the Hydrolysis of 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) | Journal Article | PNNL [pnnl.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4,6-Trinitro-N-methyl-aniline (CAS 1022-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. Biodegradation kinetics of the nitramine explosive CL-20 in soil and microbial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C7H6N4O6 | CID 66101 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Toxicological Profile of N-Methyl-2,4,6-trinitroaniline (Tetryl)

Introduction

This compound, commonly known as Tetryl, is a synthetic nitramine explosive compound. Historically, it was used as a booster in detonators and blasting caps.[1][2] Although its manufacture and use in the United States have ceased, environmental contamination at former production and storage sites remains a concern.[3][4] This technical guide provides a comprehensive overview of the toxicological profile of Tetryl, consolidating available data on its toxicity, toxicokinetics, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Tetryl is a colorless to yellow, odorless crystalline solid at room temperature.[5][6] It is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[2] A key characteristic of Tetryl is its explosive nature; it can detonate when subjected to heat, friction, or shock.[2][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | Tetryl, Nitramine, 2,4,6-Tetryl | [5] |

| CAS Number | 479-45-8 | [7] |

| Molecular Formula | C₇H₅N₅O₈ | [6] |

| Molecular Weight | 287.15 g/mol | [8] |

| Appearance | Colorless to yellow crystalline solid | [5][6] |

| Odor | Odorless | [5][6] |

| Melting Point | 130°C | [8] |

| Boiling Point | Explodes at 187°C (369°F) | [2][3] |

| Water Solubility | Slightly soluble | [3] |

| Vapor Pressure | <1 mmHg at 20°C | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for assessing its toxic potential.

Absorption

Tetryl can be absorbed into the body through inhalation of dust, dermal contact, and ingestion.[3][9]

-

Inhalation: Occupational exposure studies of workers in munitions plants during World Wars I and II indicated that inhalation of Tetryl-laden dust led to systemic effects such as headaches, fatigue, and nausea, suggesting respiratory absorption.[3]

-

Dermal: Yellow staining of the skin, hair, and neck, along with dermatitis, was commonly observed in workers handling Tetryl, indicating dermal absorption.[3]

-

Oral: Animal studies have shown that Tetryl is absorbed through the gastrointestinal tract.[1]

Distribution

Limited data is available on the distribution of Tetryl in the body. However, the observation of liver and kidney damage in animal studies following oral exposure suggests that Tetryl or its metabolites are distributed to these organs.[9]

Metabolism

The metabolism of Tetryl is not fully elucidated. In vivo studies in rabbits have shown that Tetryl is metabolized to picric acid and then to picramic acid, which is excreted in the urine.[1] In vitro microsomal assays have identified a major metabolite as this compound (NMPA).[4][10] The formation of NMPA is suggested to be catalyzed by NAD(P)H: quinone oxidoreductase and is partially dependent on cytochrome-P450 reductase.[10]

Excretion

Animal studies indicate that Tetryl metabolites, such as picramic acid, are excreted in the urine.[1]

Toxicological Profile

Acute Toxicity

Tetryl exhibits moderate acute toxicity.

Table 2: Acute Toxicity of this compound

| Species | Route | Value | Endpoint | Reference(s) |

| Rat | Oral | ~5000 mg/kg | LD₅₀ | [2] |

| Dog | Subcutaneous | 5000 mg/kg | LDLo | [2] |

| Mammal (Rat data) | Ingestion | 0.142 mg/kg/day | NOAEL | [11] |

| Mammal (Rat data) | Ingestion | 1.72 mg/kg/day | LOAEL | [11] |

Subchronic and Chronic Toxicity

Information on the subchronic and chronic toxicity of Tetryl is limited. Long-term occupational exposure has been associated with various health effects.

-

Dermal Effects: The most commonly reported health effect is dermatitis, characterized by redness, itching, swelling, and peeling of the skin.[3] A yellowish discoloration of the skin, hair, and neck was also prevalent among workers.[3]

-

Respiratory Effects: Inhalation of Tetryl dust can cause irritation of the nose and throat, coughing, and in some sensitized individuals, severe asthma-like reactions.[3][12]

-

Systemic Effects: Systemic effects reported from occupational exposure include headaches, fatigue, lack of appetite, nosebleeds, nausea, and vomiting.[3]

-

Hepatic and Renal Effects: Animal studies involving daily high-dose oral administration to rabbits for 6 to 9 months resulted in degenerative lesions of the liver and kidneys.[9]

Genotoxicity

In vitro studies suggest that Tetryl has mutagenic potential.

-

Ames Test: Tetryl has been shown to be a direct-acting mutagen in several strains of Salmonella typhimurium (TA98, TA100), with stronger positive results observed in the absence of metabolic activation.[1] This suggests that bacterial nitroreductases may be involved in its mutagenic activity.

No in vivo genotoxicity studies in animals or epidemiological studies in exposed workers were located.[3]

Carcinogenicity

The carcinogenic potential of Tetryl in humans is unknown. The Department of Health and Human Services, the International Agency for Research on Cancer (IARC), and the Environmental Protection Agency (EPA) have not classified Tetryl as to its carcinogenicity.[9] One available animal study in rats was deemed inadequate to evaluate carcinogenicity due to limitations in study design.[1]

Reproductive and Developmental Toxicity

Mechanisms of Toxicity

The precise mechanisms underlying Tetryl's toxicity are not well understood.

-

Skin Sensitization: The dermatitis caused by Tetryl is believed to have both a direct irritant component and an immunological (sensitization) component. It has been suggested that Tetryl may induce the release of histamine from mast cells.[3]

-

Methemoglobinemia: The chemical structure of Tetryl, with its amino and nitro aromatic groups, suggests a potential to induce the formation of methemoglobin in red blood cells, which can lead to cyanosis. However, this has not been widely reported in occupational exposure cases.[3]

References

- 1. HEALTH EFFECTS - Toxicological Profile for Tetryl - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tetryl - Wikipedia [en.wikipedia.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetryl [cdc.gov]

- 6. Tetryl | 479-45-8 | Benchchem [benchchem.com]

- 7. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0959 - TETRYL [chemicalsafety.ilo.org]

- 9. dhss.delaware.gov [dhss.delaware.gov]

- 10. Metabolism, tissue distribution, and pharmacokinetics of N-methyl-N-2,4,6-tetranitroaniline (tetryl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nj.gov [nj.gov]

Degradation of N-Methyl-2,4,6-trinitroaniline (Tetryl): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2,4,6-trinitroaniline, commonly known as tetryl, is a nitroaromatic explosive compound that has been used extensively in military applications. Due to its toxicity and potential for environmental contamination, understanding its degradation pathways is of paramount importance for remediation strategies and environmental protection. This technical guide provides an in-depth overview of the abiotic and biotic degradation mechanisms of tetryl, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Abiotic Degradation Pathways

Tetryl is susceptible to degradation in the environment through non-biological processes, primarily hydrolysis and photolysis, especially in aqueous environments.

Hydrolysis